9-(5-Bromo-2-methoxyphenyl)-9H-carbazole
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Overview
Description
9-(5-Bromo-2-methoxyphenyl)-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent such as toluene or ethanol .
Starting Materials: 5-Bromo-2-methoxyphenylboronic acid and 9H-carbazole.
Catalyst: Palladium(II) acetate or palladium(0) complexes.
Base: Potassium carbonate or sodium hydroxide.
Solvent: Toluene, ethanol, or a mixture of water and ethanol.
The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(5-Bromo-2-methoxyphenyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 9-(2-methoxyphenyl)-9H-carbazole.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized carbazole derivatives.
Scientific Research Applications
9-(5-Bromo-2-methoxyphenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Pharmaceuticals: Investigated for its potential as an anticancer agent and in the treatment of neurological disorders.
Material Science: Employed in the development of novel polymers and advanced materials with unique electronic properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole varies depending on its application. In organic electronics, the compound’s electronic properties, such as its ability to transport electrons and holes, are crucial. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
9-(2-Methoxyphenyl)-9H-carbazole: Lacks the bromo substituent, resulting in different reactivity and applications.
9-(5-Chloro-2-methoxyphenyl)-9H-carbazole: Similar structure but with a chloro group instead of a bromo group, leading to variations in chemical behavior.
9-(5-Bromo-2-hydroxyphenyl)-9H-carbazole: Contains a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness
The presence of both bromo and methoxy substituents in 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole makes it unique. The bromo group enhances its reactivity in substitution reactions, while the methoxy group influences its electronic properties and solubility. This combination of substituents provides a balance of reactivity and stability, making it valuable in various applications.
Properties
Molecular Formula |
C19H14BrNO |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
9-(5-bromo-2-methoxyphenyl)carbazole |
InChI |
InChI=1S/C19H14BrNO/c1-22-19-11-10-13(20)12-18(19)21-16-8-4-2-6-14(16)15-7-3-5-9-17(15)21/h2-12H,1H3 |
InChI Key |
PVVJVEAHCUKOPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)N2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
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